Ethyl (3-(propylcarbamoyl)phenyl)carbamate
Description
Ethyl (3-(propylcarbamoyl)phenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted at the meta-position with a propylcarbamoyl group (-CONHCH2CH2CH3) and an ethyl carbamate (-OCO2CH2CH3) functional group. Carbamates are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl N-[3-(propylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-8-14-12(16)10-6-5-7-11(9-10)15-13(17)18-4-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
FLHJILBSUITKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-(propylcarbamoyl)phenyl)carbamate typically involves the reaction of 3-(propylcarbamoyl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the ethyl chloroformate, forming the carbamate linkage .
Industrial Production Methods
Industrial production of carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(propylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl (3-(propylcarbamoyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of ethyl (3-(propylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key structural analogs is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogs.
Key Observations:
- Lipophilicity: Desmedipham exhibits higher lipophilicity (log k = 2.8) compared to urethan (log k = 0.16), attributed to its aromatic phenylamino substituent. Lipophilicity is critical for bioavailability and environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
